3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-3-2-4-14-16(11)20-17(24-14)19-15(21)9-10-25(22,23)13-7-5-12(18)6-8-13/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMSNLVRMGZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Propanoyl Chloride
A straightforward approach involves sulfonylation of 3-chloropropanoyl chloride with sodium 4-fluorophenyl sulfinate:
Oxidation of Thioether Intermediate
An alternative method oxidizes a thioether precursor to the sulfone:
- Thioether Formation : 3-(4-Fluorophenylthio)propanamide is synthesized by reacting 3-mercaptopropanamide with 4-fluoroiodobenzene via a Ullmann coupling.
- Oxidation : Treatment with oxone (2.5 eq) in methanol-water (3:1) at 0°C for 2 hours affords the sulfone.
- Yield : 85%.
Amide Coupling Strategies
The final step involves coupling 3-((4-fluorophenyl)sulfonyl)propanoyl chloride with 4-methylbenzo[d]thiazol-2-amine. Two methods are prevalent:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
- Conditions :
- Workup : Similar to Method 4.1, with final purification by recrystallization from ethanol.
- Yield : 75–80%.
Optimization and Challenges
Sulfonylation Efficiency
Oxidation Selectivity
Amide Coupling Side Reactions
- Racemization Risk : Schotten-Baumann conditions minimize racemization (<2%) compared to room-temperature couplings.
- Byproduct Formation : Urea derivatives from EDCl are removed via aqueous washes.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$):
- δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 1H, thiazole-H), 3.42 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.95 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.45 (s, 3H, CH$$
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Sulfinate Substitution | TBAB-catalyzed sulfonylation | 72 | 98 | High |
| Thioether Oxidation | Oxone-mediated oxidation | 85 | 99 | Moderate |
| Schotten-Baumann | Aqueous coupling | 70 | 97 | Low |
| EDCl/HOBt | Carbodiimide activation | 80 | 99 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural components of 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity Evaluation
In vitro studies have employed methods such as the turbidimetric method to assess the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives of thiazole have shown promising results against common pathogens, indicating that modifications in the chemical structure can enhance antibacterial properties .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Various bacterial strains | |
| Derivative A | Antimicrobial | Staphylococcus aureus | |
| Derivative B | Antimicrobial | E. coli |
Anticancer Applications
The anticancer potential of this compound is another area of significant interest. The benzo[d]thiazole moiety is known for its ability to interact with cellular targets involved in cancer proliferation.
Case Study: Anticancer Activity Assessment
Studies have demonstrated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The Sulforhodamine B assay has been utilized to evaluate the cytotoxicity of these compounds, revealing that certain derivatives possess IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
| Compound | Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Anticancer | MCF7 (breast cancer) | TBD | |
| Derivative C | Anticancer | Colon cancer cells | 12.5 | |
| Derivative D | Anticancer | Cervical cancer cells | 8.0 |
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into how structural modifications can enhance binding affinity and specificity towards target proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to divergent physicochemical and biological profiles. Key examples include:
Key Observations :
- Sulfonyl vs.
- Core Heterocycle : Benzo[d]thiazole derivatives exhibit greater aromatic rigidity than thiazole-based compounds, which may enhance target selectivity .
- Substituent Effects : Fluorophenyl groups are common across analogs for their metabolic stability, while methoxy or furan groups alter lipophilicity and π-π stacking interactions .
Physicochemical Properties
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a sulfonyl group and a benzo[d]thiazole moiety, which are critical for its interaction with biological targets.
Chemical Structure and Properties
The IUPAC name of the compound is 3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide. Its molecular formula is , and it has a molecular weight of 364.43 g/mol. The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a pharmacophore.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₂O₃S₂ |
| Molecular Weight | 364.43 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
| CAS Number | 895470-70-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and amide groups can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and anticancer activities.
Biological Activity
Recent studies have investigated the compound's potential as a therapeutic agent:
- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Properties : A study published by MDPI reported that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective potency .
- Inflammatory Response Modulation : Research conducted by ChemSrc found that the compound effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its anti-inflammatory potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar sulfonamide derivatives:
| Compound Name | Biological Activity |
|---|---|
| 4-Fluorophenylsulfonamide | Moderate anticancer activity |
| Benzo[d]thiazole derivatives | Variable activity depending on substitution |
| 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide | Enhanced potency in inflammatory models |
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of the benzothiazole and sulfonamide groups. Key signals include the aromatic protons of the 4-fluorophenyl (δ 7.2–7.8 ppm) and methyl group in the benzothiazole (δ 2.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₇H₁₄F N₂O₃S₂; theoretical ~393.04 g/mol).
- FT-IR: Identify sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
- HPLC-PDA: Assess purity (>95% recommended for biological assays) .
How should researchers design in vitro assays to evaluate the compound's biological activity?
Basic Question
- Target Selection: Prioritize enzymes/receptors associated with thiazole and sulfonamide bioactivity (e.g., carbonic anhydrases, tyrosine kinases) .
- Assay Types:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., CA inhibition via esterase activity).
- Antiproliferative Screening: Test against NCI-60 cancer cell lines with IC₅₀ determination via MTT/WST-1 assays .
- Controls: Include positive controls (e.g., acetazolamide for CA inhibition) and vehicle controls (DMSO <0.1%) .
What advanced strategies can elucidate the compound's mechanism of action in anticancer studies?
Advanced Question
- Molecular Docking: Model interactions with targets like EGFR or VEGFR using AutoDock/Vina. Focus on sulfonamide and benzothiazole binding pockets .
- Transcriptomics/Proteomics: Compare gene/protein expression profiles (e.g., apoptosis markers like Bcl-2) in treated vs. untreated cells .
- Kinetic Studies: Determine inhibition constants (Kᵢ) for enzyme targets using Lineweaver-Burk plots .
How can structure-activity relationship (SAR) studies be structured to improve potency?
Advanced Question
- Variations to Test:
- Benzothiazole Substituents: Replace 4-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Sulfonyl Group Modifications: Introduce heterocyclic sulfonamides (e.g., triazole-sulfonamide hybrids) .
- Data Analysis:
- Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .
- Compare IC₅₀ values across derivatives to identify critical pharmacophores .
How should researchers address contradictions in reported biological activities of similar compounds?
Advanced Question
- Comparative Structural Analysis: Overlay crystal structures or docking poses to assess binding mode consistency .
- Experimental Reproducibility:
- Validate assay conditions (e.g., pH, temperature) and cell line authenticity (STR profiling).
- Replicate studies using standardized protocols (e.g., CLIA guidelines) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., enhanced activity against specific cancer subtypes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
